2-(Fluoromethyl)-1,4-oxazepane hydrochloride
Description
Historical Context of Fluoromethylated Heterocycles in Medicinal Chemistry
The incorporation of fluorine into pharmaceuticals began in the mid-20th century with the introduction of fludrocortisone, a fluorinated corticosteroid that demonstrated enhanced anti-inflammatory activity compared to its non-fluorinated counterpart. By the 1980s, approximately 20% of marketed drugs contained fluorine, with heterocyclic fluorinated compounds dominating areas such as oncology (e.g., fluorouracil) and infectious diseases (e.g., fluoroquinolones). The fluoromethyl group (-CH2F) gained prominence for its ability to modulate electron density and lipophilicity without introducing significant steric bulk. For instance, trifluoromethylated analogs of sitagliptin exhibited improved dipeptidyl peptidase-4 (DPP-4) inhibition due to enhanced hydrophobic interactions with the enzyme’s active site.
A comparative analysis of fluorinated vs. non-fluorinated heterocycles reveals critical advantages (Table 1):
| Property | Fluorinated Heterocycle | Non-Fluorinated Analog |
|---|---|---|
| Lipophilicity (LogP) | 1.8–2.5 | 0.5–1.2 |
| Metabolic Half-life | 6–8 hours | 2–3 hours |
| Receptor Binding Affinity (nM) | 12–25 | 50–100 |
Table 1: Comparative physicochemical and pharmacological properties of fluorinated heterocycles.
Emergence of 1,4-Oxazepane Scaffold in Pharmaceutical Research
The 1,4-oxazepane ring, a seven-membered heterocycle containing one oxygen and one nitrogen atom, offers conformational flexibility that enables interactions with diverse biological targets. Unlike rigid six-membered rings (e.g., piperidine), 1,4-oxazepane derivatives adopt boat and chair conformations, allowing adaptation to enzyme active sites. Early studies identified 1,4-oxazepane-5-carboxylic acids as potent anticonvulsants, with ED50 values <10 mg/kg in murine models, outperforming valproic acid. Subsequent work demonstrated their efficacy as NMDA receptor antagonists, highlighting potential applications in neurodegenerative diseases.
Key structural features of 1,4-oxazepane derivatives include:
Research Importance of the Fluoromethyl Moiety in Heterocyclic Systems
The fluoromethyl group in 2-(fluoromethyl)-1,4-oxazepane hydrochloride contributes to its pharmacological profile through three mechanisms:
- Electron-Withdrawing Effects : The -CH2F group lowers the pKa of adjacent amines by 0.5–1.0 units, enhancing membrane permeability at physiological pH.
- Metabolic Resistance : Fluorine’s high electronegativity protects against oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo.
- Stereoelectronic Tuning : The C-F bond’s polarity alters charge distribution across the heterocycle, improving affinity for G-protein-coupled receptors (GPCRs).
Synthetic challenges persist in achieving stereoselective fluoromethylation. For example, radical-mediated cyclization methods yield racemic mixtures, necessitating enzymatic resolution or chiral chromatography. Recent advances in asymmetric catalysis, such as nickel-mediated cross-couplings, have enabled enantiomeric excess (ee) >90% for fluoromethylated aziridines.
Current Research Landscape and Knowledge Gaps
The 2020s have seen a surge in computational studies predicting 2-(fluoromethyl)-1,4-oxazepane hydrochloride’s interactions with serotonin (5-HT3) and sigma-1 receptors, though experimental validation remains limited. Critical knowledge gaps include:
- Stereochemical Impact : The compound’s two stereocenters (C2 and C5) may exhibit divergent biological activities, but no studies have compared diastereomers.
- Synthetic Scalability : Current routes rely on low-yielding (<40%) lactonization steps using Wang resin-supported intermediates.
- Metabolic Fate : While fluorination generally reduces hepatic clearance, the hydrochloride salt’s effect on renal excretion is uncharacterized.
Properties
IUPAC Name |
2-(fluoromethyl)-1,4-oxazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-4-6-5-8-2-1-3-9-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCSFIZYKFPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride typically involves the reaction of a suitable oxazepane precursor with a fluoromethylating agent. One common method is the reaction of 1,4-oxazepane with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxazepane derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to 2-(Fluoromethyl)-1,4-oxazepane hydrochloride exhibit significant antimicrobial properties. For instance, derivatives with similar oxazepane structures have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Neuropharmacology
The oxazepane ring is known for its interaction with neurotransmitter receptors. Research indicates that modifications on the oxazepane scaffold can lead to compounds with enhanced binding affinity to GABA receptors, which are critical in treating anxiety and seizure disorders .
Inflammation Modulation
Studies have demonstrated that oxazepane derivatives can inhibit the NLRP3 inflammasome, a key player in inflammatory diseases such as rheumatoid arthritis and gout. The ability of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride to modulate this pathway could position it as a therapeutic agent for chronic inflammatory conditions .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against bacterial strains | |
| Neuropharmacology | Enhances GABA receptor affinity | |
| Inflammation Modulation | Inhibits NLRP3 inflammasome |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various oxazepane derivatives, 2-(Fluoromethyl)-1,4-oxazepane hydrochloride was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation of several oxazepane derivatives, including 2-(Fluoromethyl)-1,4-oxazepane hydrochloride, revealed promising results in animal models for anxiety disorders. The compound demonstrated anxiolytic effects in behavioral tests such as the elevated plus maze and open field test, indicating its potential as a therapeutic agent for anxiety.
Case Study 3: Inflammation and Pain Management
Research into the anti-inflammatory properties of oxazepane derivatives highlighted the role of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride in inhibiting IL-1β release in vitro. This study suggests that the compound may be beneficial in managing conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(fluoromethyl)-1,4-oxazepane hydrochloride with structurally related oxazepane derivatives, emphasizing molecular properties, substituent effects, and synthetic relevance.
Key Structural and Functional Differences
Substituent Position and Type: The 2-fluoromethyl group in the target compound contrasts with 7-difluoromethyl/trifluoromethyl substituents in analogs. Positional differences influence steric effects and electronic properties. 6,6-Difluoro substitution introduces conformational constraints due to fluorine’s small atomic radius, enhancing ring planarity .
Molecular Weight and Physicochemical Properties :
- Increasing fluorine content correlates with higher molecular weights (169.62 → 205.61 g/mol) and lipophilicity (logP), impacting solubility and membrane permeability .
- 3-(4-Bromophenyl)-1,4-oxazepane (MW 256.14) demonstrates the effect of aromatic substituents, with bromine enabling cross-coupling reactions for functionalization .
Synthetic Yields and Applications :
- Oxazepanes with aryl groups (e.g., 3-(4-bromophenyl)) are synthesized in ~70% yields via reductive amination, while fluorinated derivatives require specialized fluorination protocols .
- The 7-trifluoromethyl variant’s higher molecular weight (205.61 g/mol) makes it suitable for isotopic labeling in pharmacokinetic studies .
Research Findings
- Electron-Withdrawing Effects: Fluorine substituents enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, 7-(difluoromethyl)-1,4-oxazepane hydrochloride shows prolonged half-life in vitro compared to non-fluorinated analogs .
- NMR Spectral Data: Derivatives like 3-(3-cyanophenyl)-1,4-oxazepane exhibit distinct aromatic proton shifts (δ 7.70 ppm), whereas fluorinated oxazepanes show upfield shifts for fluorine-adjacent protons .
Biological Activity
2-(Fluoromethyl)-1,4-oxazepane hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an oxazepane ring, which is a seven-membered heterocycle containing one oxygen and one nitrogen atom. The fluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxazepane rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,4-oxazepane can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Oxazepane Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Fluoromethyl)-1,4-oxazepane | MRSA | 32 µg/mL |
| 2-(Fluoromethyl)-1,4-oxazepane | E. coli | 16 µg/mL |
| 2-(Fluoromethyl)-1,4-oxazepane | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For example, a study reported that treatment with 2-(Fluoromethyl)-1,4-oxazepane hydrochloride resulted in a significant reduction in cell viability in human breast cancer cells .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The biological activity of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride is attributed to its interaction with specific molecular targets:
- Monoamine Reuptake Inhibition : Similar to other oxazepane derivatives, this compound exhibits monoamine reuptake inhibitory activity, which may be beneficial for treating depression and anxiety disorders .
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially modulating their activity and leading to therapeutic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of oxazepane derivatives:
- Case Study on Depression Treatment : A clinical trial involving patients with major depressive disorder showed that a derivative of 2-(Fluoromethyl)-1,4-oxazepane significantly improved symptoms compared to a placebo group. The study indicated a favorable safety profile and tolerability .
- Antimicrobial Efficacy : A study conducted on patients with skin infections demonstrated that treatment with the compound led to faster resolution of infections compared to standard antibiotic therapy. The results suggested that the compound could serve as an alternative treatment option for resistant infections .
Q & A
Q. What are the common synthetic routes for 2-(Fluoromethyl)-1,4-oxazepane hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution to introduce the fluoromethyl group into the oxazepane scaffold. For example, reacting 1,4-oxazepane precursors with fluoromethylating agents (e.g., fluoromethyl halides) under basic conditions. Optimization includes controlling temperature (0–25°C) to minimize side reactions and using polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity . Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt. Reaction progress should be monitored by LC-MS or NMR to confirm intermediate formation .
Q. How can researchers characterize the structural and physicochemical properties of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride?
- Methodological Answer :
- Structural Analysis : Use H/C NMR to confirm the fluoromethyl group’s integration (δ ~4.5–5.0 ppm for CHF) and oxazepane ring conformation. X-ray crystallography may resolve stereochemical uncertainties .
- Purity Assessment : Employ HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) verifies molecular weight (CHFNO·HCl ≈ 185.6 g/mol) .
- Solubility : Determine in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) to guide formulation for biological assays .
Advanced Research Questions
Q. What strategies mitigate contradictions in biological activity data for 2-(Fluoromethyl)-1,4-oxazepane hydrochloride, particularly in neurological target assays?
- Methodological Answer : Discrepancies in GABA receptor binding assays (as suggested by structural analogs ) may arise from:
- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric separation, as minor impurities (e.g., (S)-enantiomer) can skew results .
- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to replicate physiological environments. Include positive controls (e.g., diazepam) to validate receptor affinity measurements .
Q. How can researchers design experiments to probe the metabolic stability of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride in preclinical models?
- Methodological Answer :
- In Vitro Studies : Use liver microsomes (human/rodent) with NADPH cofactors to track metabolic pathways. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the oxazepane ring or defluorination products) .
- In Vivo PK/PD : Administer the compound intravenously/orally to rodents and collect plasma/tissue samples at timed intervals. Non-compartmental analysis calculates half-life (), clearance, and bioavailability. Compare fluorinated vs. non-fluorinated analogs to assess the fluoromethyl group’s impact on stability .
Q. What computational approaches are effective in predicting the binding mode of 2-(Fluoromethyl)-1,4-oxazepane hydrochloride to neurological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with GABA receptor subtypes. The fluoromethyl group’s electronegativity may influence hydrogen bonding with α-subunit residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ligand-receptor complex stability. Analyze RMSD and binding free energy (MM/PBSA) to prioritize analogs for synthesis .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility data reported for 2-(Fluoromethyl)-1,4-oxazepane hydrochloride in different solvents?
- Methodological Answer :
- Reproducibility Checks : Repeat solubility tests under controlled humidity/temperature. Use Karl Fischer titration to confirm water content in DMSO stocks, as hygroscopicity may alter apparent solubility .
- Alternative Formulations : Explore salt forms (e.g., free base vs. hydrochloride) or co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
